REACTION_CXSMILES
|
Cl[C:2]1[C:7]([NH2:8])=[C:6]([Cl:9])[N:5]=[CH:4][N:3]=1.[Cl:10][C:11]1[CH:17]=[CH:16][CH:15]=[CH:14][C:12]=1[NH2:13]>C(O)CO>[Cl:9][C:6]1[N:5]=[CH:4][N:3]=[C:2]([NH:13][C:12]2[CH:14]=[CH:15][CH:16]=[CH:17][C:11]=2[Cl:10])[C:7]=1[NH2:8]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC(=C1N)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(N)C=CC=C1
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C(CO)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
sealed into a microwave tube
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with water (50 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to afford crude product
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash silica chromatography
|
Type
|
WASH
|
Details
|
eluting with 0 to 60% EtOAc in isohexane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=NC=N1)NC1=C(C=CC=C1)Cl)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.65 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |